molecular formula C7H13N B2904254 (1R,6R)-7-Azabicyclo[4.2.0]octane CAS No. 1807941-12-3

(1R,6R)-7-Azabicyclo[4.2.0]octane

Cat. No.: B2904254
CAS No.: 1807941-12-3
M. Wt: 111.188
InChI Key: OQDPEXFDRKDVPE-RNFRBKRXSA-N
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Description

Historical Context and Evolution of Bicyclic Nitrogen Heterocycle Synthesis

The study of heterocyclic chemistry dates back to the 19th century, with the isolation of compounds like pyridine (B92270) and pyrrole (B145914) from natural sources such as bone oil. britannica.com The synthesis of these and more complex nitrogen-containing ring systems has evolved dramatically since. Early methods often relied on harsh conditions and offered limited control over stereochemistry.

A significant leap forward came with the development of concerted cycloaddition reactions. The Diels-Alder reaction, for instance, has been adapted into the aza-Diels-Alder reaction to produce various bicyclic nitrogen heterocycles stereoselectively. nih.gov Another pivotal discovery was the ketene (B1206846) cycloaddition, first reported by Hermann Staudinger in 1905, which enables the synthesis of β-lactam rings and has been applied to construct bicyclo[4.2.0]octane cores. researchgate.net

In recent decades, the synthetic toolkit has expanded to include powerful transition-metal-catalyzed reactions, such as ring-closing metathesis (RCM), which has proven effective for creating a variety of nitrogen heterocycles. acs.org Furthermore, multicomponent reactions, like the Groebke–Blackburn–Bienaymé (GBB) reaction discovered in 1998, allow for the efficient, one-pot assembly of complex bicyclic systems from simple starting materials. acs.org This progression from classical methods to modern catalytic and multicomponent strategies has made scaffolds like azabicyclo[4.2.0]octane more accessible for research and development.

Significance of Azabicyclo[4.2.0]octane Architectures in Organic Synthesis and Conformational Restriction

The azabicyclo[4.2.0]octane scaffold is significant for two primary reasons: its utility as a synthetic building block and its ability to impose conformational restriction on molecules. nih.gov The fused ring system, consisting of a six-membered ring and a four-membered ring, creates a rigid three-dimensional structure. ontosight.aismolecule.com This rigidity is a highly desirable feature in medicinal chemistry and drug design.

By incorporating an azabicycloalkane framework into a larger molecule, chemists can lock flexible peptide chains or other pharmacophores into a specific, biologically active conformation. nih.govrsc.org This conformational constraint can lead to several benefits:

Increased Potency: A rigidified molecule can bind more effectively to its biological target, such as an enzyme or receptor, leading to enhanced activity. researchgate.net

Improved Selectivity: By pre-organizing the molecule into the correct shape for a specific target, off-target interactions can be minimized.

Enhanced Metabolic Stability: The rigid structure can protect the molecule from degradation by metabolic enzymes, prolonging its biological activity. nih.gov

The strain energy inherent in the [4.2.0] system, largely due to the planar four-membered ring, influences its reactivity and makes it a versatile intermediate for further chemical transformations. As a building block, it serves as a starting point for the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals.

Scope and Research Emphasis on (1R,6R)-7-Azabicyclo[4.2.0]octane Systems

The molecular formula for 7-Azabicyclo[4.2.0]octane is C₇H₁₃N. The naming "(1R,6R)" specifies the precise stereochemistry at the two bridgehead carbon atoms, where the two rings are fused. This level of stereochemical detail is crucial, as the biological activity of chiral molecules is often highly dependent on their specific three-dimensional arrangement. ontosight.ai

Research on azabicyclo[4.2.0]octane systems often focuses on the synthesis and application of specific stereoisomers like this compound. bldpharm.com This particular isomer is valued as a chiral building block for constructing enantiomerically pure compounds. Its defined stereochemistry is essential when designing molecules to interact with chiral biological targets. For example, derivatives of the 7-azabicyclo[4.2.0]octane scaffold have been investigated as structural motifs in ligands for nicotinic acetylcholine (B1216132) receptors, where stereospecific interactions are paramount for activity. The availability of specific isomers like the (1R,6R) variant allows researchers to systematically explore the structure-activity relationships of new therapeutic agents. bldpharm.com

Review of Prior Research on Azabicycloalkanes and Related Systems

The broader family of azabicycloalkanes has been the subject of extensive research, yielding compounds with a wide array of applications. ontosight.ai Studies have explored various bicyclic frameworks, including azabicyclo[2.2.1]heptanes, azabicyclo[3.2.1]octanes, and azabicyclo[4.2.0]octanes. ontosight.aipwr.edu.plmdpi.com

In medicinal chemistry, these scaffolds are integral to the development of novel therapeutics. Research has identified derivatives with potential analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai Moreover, azabicycloalkane-based compounds have shown significant antiproliferative activity against cancer cell lines and have been investigated as potent inhibitors of viral targets like the hepatitis C NS5A protein. nih.govnih.govmdpi.com

Beyond medicine, azabicycloalkanes are used as chiral ligands and organocatalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. pwr.edu.plmdpi.com In materials science, polymers derived from these bicyclic monomers, such as poly(1-azabicyclo[4.2.0]octane), have been synthesized and studied for potential use as carrier systems for biological macromolecules. dergipark.org.trresearchgate.net The diverse applications highlight the versatility and importance of the azabicycloalkane structural motif in chemical science.

Data Tables

Table 1: Physicochemical Properties of Azabicyclo[4.2.0] Ring Systems This table presents key geometric parameters and properties characteristic of the azabicyclo[4.2.0] framework, which influence its chemical behavior.

ParameterValue RangeSignificance
Ring System Strain Energy 25–30 kcal/molArises from the planar 4-membered ring and influences reactivity, particularly in ring-opening reactions.
N7–C8 Bond Length (Lactam) 1.41–1.43 ÅThis bond within the lactam portion of related structures is critical for its chemical properties.
C3–C4 Double Bond (in unsat. systems) 1.34–1.36 ÅComparable to standard conjugated enones, defining the reactivity of unsaturated analogues.
Ring Junction Angle 95–100°The angle at which the rings are fused contributes to the overall strain and three-dimensional shape.

Table 2: Exemplary Research Applications of Various Azabicycloalkane Scaffolds This table summarizes the diverse applications of different azabicycloalkane core structures as reported in scientific literature.

Azabicycloalkane ScaffoldField of ResearchSpecific Application ExampleReference(s)
1-Azabicyclo[4.2.0]octane Medicinal ChemistryInvestigated for potential analgesic and antimicrobial activities. ontosight.ai
7-Azabicyclo[2.2.1]heptane PeptidomimeticsUsed as a rigid template to create conformationally constrained peptides for studying SAR. researchgate.net
2-Azabicyclo[3.2.1]octane Asymmetric CatalysisEmployed as a chiral scaffold for the development of new ligands and organocatalysts. pwr.edu.plmdpi.com
8-Azabicyclo[3.2.1]octane Medicinal ChemistryServes as the core for tropane (B1204802) alkaloids with a wide range of biological activities. smolecule.com
7-Azabicyclo[4.2.0]octane Organic SynthesisUtilized as a building block for complex molecules and as a motif in nicotinic acetylcholine receptor ligands.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,6R)-7-azabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7-6(3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPEXFDRKDVPE-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1r,6r 7 Azabicyclo 4.2.0 Octane and Its Derivatives

Cycloaddition Strategies for Bicyclo[4.2.0]octane Core Formation

Cycloaddition reactions, particularly those forming four-membered rings, are fundamental to the synthesis of the bicyclo[4.2.0]octane core. These reactions involve the direct formation of the cyclobutane (B1203170) portion of the bicyclic system from unsaturated precursors.

Intermolecular [2+2] Cycloadditions

Intermolecular [2+2] cycloaddition reactions provide a direct and versatile method for constructing the cyclobutane ring. These reactions typically involve the photochemical union of two olefinic components. A notable example involves the photocycloaddition of acrylonitrile (B1666552) with 1-benzyl-1,4-dihydropyridine dicarboxylate derivatives, which yields diastereomeric azabicyclo[4.2.0]octane products. semanticscholar.org The concerted nature of this [2+2] cycloaddition was demonstrated by the retention of the original alkene stereochemistry when using Z- or E-but-2-enenitrile. semanticscholar.org This approach highlights the potential for stereochemical control in the formation of the bicyclic core. Furthermore, such photocycloadditions are recognized as a facile and adaptable route to various cyclobutane derivatives. uniroma1.it

Intramolecular [2+2] Photocycloadditions

Intramolecular [2+2] photocycloaddition offers a powerful strategy for creating the bicyclo[4.2.0]octane system, particularly for complex molecular architectures. This method involves irradiating a molecule containing two separate alkene moieties, which then unite to form the fused cyclobutane ring. acs.org Copper(I) salts are often employed as catalysts in these transformations, although their use is typically limited to substrates where the two olefin units are separated by a three-atom tether, leading to bicyclo[3.2.0]heptanes. acs.org

However, synthetic routes to bicyclo[4.2.0]octanes using this method have been developed. acs.org One innovative approach utilizes a bicyclic cyclopentane-type tether containing a cleavable bond. acs.org A [2+2] photocycloaddition is first performed to create a more complex polycyclic system, which is then subjected to a ring-cleavage step to reveal the desired bicyclo[4.2.0]octane structure. acs.org In another application, the irradiation of 1-(penta-3,4-dienoyl)indole derivatives can lead to the formation of an anti-Bredt-type azabicyclo[4.2.0]octene framework through a [2+2] cycloaddition between the indole (B1671886) ring and the distal double bond of the allene. researchgate.net Serendipitously, the reductive debenzylation of a heteroanellated azabicyclo[4.2.0]octane, formed via an intramolecular photocycloaddition, was found to yield an eight-membered lactam ring (azocane). researchgate.net

Ketene (B1206846) Cycloaddition Chemistry in Bicyclo[4.2.0]octane Ring Construction

The [2+2] cycloaddition of ketenes with olefins is a highly effective method for constructing the β-lactam or cyclobutanone (B123998) core of azabicyclo[4.2.0]octane systems. This strategy has been successfully applied in the synthesis of precursors for the natural product kingianin. researchgate.netacgpubs.org In this non-biomimetic approach, a ketene cycloaddition reaction serves as the key step to forge the bicyclo[4.2.0]octane system. acgpubs.org

A related and historically significant method is the Staudinger synthesis, which involves the reaction of a ketene (or a ketene equivalent like azidoacetyl chloride) with an imine. cdnsciencepub.com For instance, the cycloaddition of azidoacetyl chloride to a cinnamylidene Schiff base produces a cis-3-azido-4-styryl β-lactam. cdnsciencepub.com This intermediate is a precursor to O-2-isocephams, which are nuclear analogs of β-lactam antibiotics containing the 4-oxa-1-azabicyclo[4.2.0]octane skeleton. cdnsciencepub.com

PrecursorsReagentsProduct CoreApplication
4-methoxy-1,4-cyclohexadiene, ketenes-Bicyclo[4.2.0]octanePrecursor to Kingianins acgpubs.org
Azidoacetyl chloride, Cinnamylidene Schiff base-cis-3-azido-4-styryl β-lactamSynthesis of O-2-isocephams cdnsciencepub.com
Iminodithiocarbonate esters, Azidoketene-β-lactamGeneral β-lactam synthesis acs.org

Visible Light-Promoted [2+2] Cycloaddition Approaches for 2-Azabicyclo[4.2.0]octane Compounds

Recent advancements have focused on using visible light to drive [2+2] cycloaddition reactions, offering a milder and more sustainable alternative to high-energy UV irradiation. A particularly effective method has been developed for the synthesis of polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com This approach utilizes a common photosensitizer catalyst and visible light to promote the intermolecular [2+2] cycloaddition between inexpensive and readily available 1,4-dihydropyridines and a variety of olefins. google.com The reaction proceeds with high efficiency, excellent regioselectivity, and stereoselectivity, affording yields that range from 56% to 99%. google.com This method is noted for its mild conditions, operational simplicity, and high atom economy. google.com Similarly, visible light and an iridium photosensitizer have been used to effect the intramolecular [2+2] cycloaddition of N-allylcinnamamides, demonstrating the broad utility of this energy source. researchgate.net

ReactantsCatalyst/ConditionsProductYield
1,4-Dihydropyridines, AlkenesPhotosensitizer, Visible LightPolysubstituted 2-azabicyclo[4.2.0]octane56-99% google.com
Unsaturated N-acylindolesPhotosensitizer, Visible LightCage-like medium-ring frameworksHigh nih.gov
N-allylcinnamamides[Ir{dF(CF3)ppy}2(dtbpy)]PF6, Visible LightAryl-3-azabicyclo[3.2.0]heptanonesHigh

Tandem Reaction Sequences for Azabicyclo[4.2.0]octane Scaffold Assembly

Tandem reactions, where multiple bond-forming events occur in a single pot, provide an efficient and elegant pathway to complex molecular structures like the azabicyclo[4.2.0]octane scaffold.

Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) Sequence

A powerful tandem approach for the synthesis of 2-azabicyclo[4.2.0]octane derivatives is the Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) sequence. enamine.netthieme-connect.comthieme-connect.com This methodology begins with a 2-(ω-chloroalkyl)cyclobutanone, which is itself prepared via a [2+2] cycloaddition. enamine.netthieme-connect.com The cyclobutanone undergoes a Strecker reaction, followed by an intramolecular nucleophilic cyclization, to form the desired 2-azabicyclo[4.2.0]octane ring system. enamine.netthieme-connect.com This method has proven its utility through the successful multigram synthesis of the parent 2-azabicyclo[4.2.0]octane, as well as bicyclic proline analogues and monoprotected diamines. enamine.netthieme-connect.com

Ring-Closing Metathesis and Other Annulation Reactions

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of the 7-azabicyclo[4.2.0]octane ring system. This reaction typically involves the use of a ruthenium-based catalyst, such as a Grubbs-type catalyst, to facilitate the formation of the bicyclic structure from a suitable diene precursor. For instance, RCM of diene precursors can lead to the formation of the bicyclo[4.2.0]octene framework, which can then be further elaborated to the desired saturated system. arkat-usa.org The choice of catalyst and reaction conditions can be optimized to maximize the yield and stereoselectivity of the cyclization.

Besides RCM, other annulation reactions have also been employed. One such method involves the [2+2] cycloaddition of a ketene with an appropriate alkene. acgpubs.org This approach has been utilized to construct the cyclobutanone ring, a key intermediate that can be further transformed into the 7-azabicyclo[4.2.0]octane skeleton. acgpubs.org Additionally, intramolecular nucleophilic substitution reactions can be used to form the bicyclic system. researchgate.net For example, treatment of a suitably functionalized precursor with a base can induce ring closure to afford the desired bicyclic product. researchgate.net

The table below summarizes some of the annulation strategies used for the synthesis of related azabicyclo[4.2.0]octane systems.

Reaction TypePrecursor TypeKey Reagents/CatalystsProduct TypeReference
Ring-Closing MetathesisDiene-ynesGrubbs catalystTricyclic heterocycles arkat-usa.org
[2+2] Ketene CycloadditionAlkene and Ketene PrecursorTriethylamineBicyclo[4.2.0]octanone acgpubs.org
Intramolecular Nucleophilic SubstitutionCarbinol with a leaving groupSodium hydride4-oxa-7-azabicyclo[4.2.0]octane researchgate.net

Chiral Pool Synthesis and Asymmetric Induction in (1R,6R)-7-Azabicyclo[4.2.0]octane Synthesis

The synthesis of enantiomerically pure this compound often relies on strategies that introduce chirality early in the synthetic sequence. Chiral pool synthesis, which utilizes readily available chiral starting materials, is a common approach. mdpi.com

Diastereoselective reactions are crucial for establishing the correct relative stereochemistry of the substituents on the bicyclic ring. Radical cyclization reactions have been shown to proceed with excellent diastereocontrol in the synthesis of substituted 1-azabicyclo[4.2.0]octan-8-ones. acs.org For example, the cyclization of 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones using n-tributyltin hydride and AIBN affords the corresponding bicyclic lactams with high diastereoselectivity. acs.org

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. While not specifically detailed for this compound in the provided context, this is a general and powerful strategy in asymmetric synthesis.

The following table highlights a diastereoselective approach to a related bicyclic system.

ReactionStarting MaterialReagentsDiastereomeric ExcessReference
Radical Cyclization1-Allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-onen-Bu3SnH, AIBN, Toluene≥99% acs.org

To achieve the desired (1R,6R) absolute stereochemistry, enantioselective strategies are employed. One effective method is enzymatic kinetic resolution. For instance, racemic mixtures of 7-azabicyclo[4.2.0]oct-3-en-8-one can be resolved using Candida antarctica lipase (B570770) B (CAL-B), which selectively acylates one enantiomer, allowing for the separation of the desired stereoisomer with high enantiomeric excess.

Asymmetric cycloaddition reactions also provide a direct route to enantiomerically enriched bicyclic systems. The use of chiral catalysts in [2+2] photocycloaddition reactions can induce the formation of one enantiomer over the other. tum.de Similarly, asymmetric 1,3-dipolar cycloadditions have been developed for the enantioselective synthesis of related 8-azabicyclo[3.2.1]octanes. smolecule.com

The table below details an enzymatic resolution method for a related compound.

Functionalization and Derivatization Strategies for the this compound Skeleton

Once the core bicyclic structure is in place, further modifications can be made to introduce a variety of functional groups.

The nitrogen atom of the 7-azabicyclo[4.2.0]octane ring system is a common site for functionalization. N-alkylation can be achieved by reacting the secondary amine with an alkyl halide. researchgate.net For instance, treatment with methyl iodide can lead to the corresponding N-methyl derivative. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group onto the nitrogen atom. google.com These modifications are often crucial for modulating the biological activity of the resulting compounds.

The carbocyclic portion of the 7-azabicyclo[4.2.0]octane skeleton can also be selectively functionalized. For unsaturated derivatives, such as those containing a double bond in the six-membered ring, various reactions can be employed. For example, iodolactonization of cis-7-azabicyclo[4.2.0]oct-4-en-8-one can be used to introduce hydroxyl groups onto the cyclohexane (B81311) ring in a stereoselective manner. researchgate.net This method has been applied to the synthesis of hydroxy-substituted β-amino acids. researchgate.net

Introduction of Stereocenters via Post-Cyclization Reactions

The introduction of new stereocenters onto the pre-formed this compound scaffold is a critical strategy for the synthesis of complex derivatives with specific biological activities. Post-cyclization functionalization allows for the diversification of the core structure, enabling the exploration of structure-activity relationships. These reactions often rely on the inherent stereochemistry of the bicyclic system to direct the stereochemical outcome of the newly formed chiral centers. Key methodologies include functionalization of enolates, additions to unsaturated derivatives, and ring-opening reactions of epoxides.

One effective approach involves the functionalization of the double bond in unsaturated 7-azabicyclo[4.2.0]octene derivatives. For instance, starting from cis-7-azabicyclo[4.2.0]oct-4-en-8-one, new stereocenters can be introduced via iodocyclization reactions. researchgate.net This process can lead to the formation of iodooxazine, iodooxazoline, or iodolactone intermediates, which can be further transformed into hydroxylated amino acid derivatives. researchgate.net Another method for introducing stereocenters is through the epoxidation of the olefinic bond, followed by the reductive opening of the resulting epoxide. This has been shown to be a viable route for the diastereoselective synthesis of hydroxylated 2-aminocyclohexanecarboxylic acid stereoisomers. researchgate.net

The stereospecific substitution at the C-7 position of the carbacephem core, a closely related structure, has also been demonstrated. acs.org Starting from a piperidyl β-amino acid intermediate, the bicyclic system is formed, and subsequent stereospecific substitution allows for the introduction of functionalities like ethyl or amino groups at the C-7 position. acs.org The resulting ethylated intermediate can be converted to a stable enol triflate, providing a handle for further modifications. acs.org

Radical-mediated reactions have also been employed for post-cyclization functionalization. A radical rearrangement approach has been reported for the conversion of cephalosporins to 1-carba(dethia)cephalosporins. researchgate.net This involves the intramolecular C-C bond formation on a pre-existing azetidin-2-one (B1220530) core. researchgate.net

The following tables summarize key findings in the post-cyclization stereoselective functionalization of 7-azabicyclo[4.2.0]octane and related systems.

Table 1: Diastereoselective Functionalization of cis-7-Azabicyclo[4.2.0]oct-4-en-8-one

Starting MaterialReactionIntermediate(s)Final Product TypeRef.
cis-7-Azabicyclo[4.2.0]oct-4-en-8-oneIodocyclizationIodooxazine, Iodooxazoline, IodolactoneHydroxy-substituted β-amino acids researchgate.net
cis-7-Azabicyclo[4.2.0]oct-4-en-8-oneEpoxidation followed by reductive openingEpoxideHydroxylated 2-aminocyclohexanecarboxylic acids researchgate.net

Table 2: Stereospecific Substitution on Carbacephem Core

PrecursorReactionReagent/ConditionsIntroduced Group at C-7Key Intermediate for Further SynthesisRef.
Piperidyl β-amino acid derived carbacephemStereospecific substitutionNot specifiedEthylEnol triflate acs.org
Piperidyl β-amino acid derived carbacephemStereospecific substitutionNot specifiedAminoNot specified acs.org

Stereochemical Analysis and Conformational Studies of 7 Azabicyclo 4.2.0 Octane Systems

Conformational Landscape of the Bicyclo[4.2.0]octane Ring System

In isolation, a cyclohexane (B81311) ring predominantly adopts a strain-free chair conformation. However, within the bicyclo[4.2.0]octane system, the fusion to the four-membered ring significantly alters this preference. X-ray crystallographic studies of related azabicyclic compounds have shown that the six-membered ring can adopt a chair-like conformation. In some instances, such as in cis-7-azabicyclo[4.2.0]octan-8-one, the cyclohexane ring can exist in either a flexible boat form (77% occupancy) or a flexible half-chair form (23% occupancy) simultaneously within the crystal lattice. researchgate.net The boat conformation helps to alleviate some of the steric clashes that would arise in a more rigid chair form. smolecule.com

The four-membered azetidine (B1206935) ring is inherently strained due to its deviation from ideal bond angles. wikipedia.org In the bicyclo[4.2.0]octane system, this azetidine ring is typically quasi-planar. smolecule.com This planarity forces the fused six-membered ring into a more rigid and strained conformation than it would otherwise adopt. For instance, in 1-azabicyclo[4.2.0]octane, NMR spectroscopy has indicated that the six-membered ring is in a chair conformation with the four-membered ring in an N-axial and C-6-equatorial position. researchgate.net This arrangement prevents both ring inversion and nitrogen inversion, locking the molecule into a specific conformation. researchgate.net The strain energy of the bicyclo[4.2.0] system has been estimated to be around 25–30 kcal/mol, largely due to the planar four-membered ring.

The fusion of the two rings results in a rigid molecular scaffold. smolecule.com This rigidity is a defining characteristic of the 7-azabicyclo[4.2.0]octane system and has significant implications for its reactivity and its ability to interact with biological targets. smolecule.com The conformational flexibility is greatly reduced compared to monocyclic systems or larger bicyclic frameworks. smolecule.com This restricted motion can be advantageous in the design of molecules intended to bind to specific protein sites, as the entropic penalty upon binding is minimized. core.ac.uk The rigid structure of polyhydroxylated 1-azabicyclo[4.2.0]octane cores has been explored in the search for selective glycosidase inhibitors. thieme-connect.com

Chirality and Stereoisomerism in 7-Azabicyclo[4.2.0]octanes

The rigid, three-dimensional structure of the 7-azabicyclo[4.2.0]octane core gives rise to multiple potential sources of chirality, leading to a rich stereochemical landscape.

The bridgehead carbons (C1 and C6) of the bicyclo[4.2.0]octane system are chiral centers. smolecule.com The specific spatial arrangement of substituents at these centers defines the absolute configuration of the molecule, such as the (1R,6R) stereoisomer. The cis- or trans-fusion of the rings is determined by the relative stereochemistry at these bridgehead positions. In cis-fused systems, the substituents at the bridgeheads are on the same side of the six-membered ring, while in trans-fused systems, they are on opposite sides. The synthesis of specific stereoisomers, such as those with the (1R,6R) configuration, requires stereocontrolled synthetic methods. rsc.org

Spectroscopic Methods for Stereochemical Elucidation

The determination of the precise three-dimensional structure of 7-azabicyclo[4.2.0]octane derivatives relies heavily on advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and their spatial relationships, which are essential for confirming the stereochemistry of these complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of 7-azabicyclo[4.2.0]octane systems. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular structure. In the context of the (1R,6R)-7-azabicyclo[4.2.0]octane skeleton, NMR can be used to assign the relative stereochemistry of substituents and to understand the conformational preferences of the bicyclic system. smolecule.comresearchgate.net

Proton NMR (¹H NMR) chemical shifts and coupling constants are particularly sensitive to the geometric arrangement of atoms. For instance, the coupling constants between protons on adjacent carbons can help determine the dihedral angles and thus the relative stereochemistry. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further insights. COSY experiments reveal proton-proton coupling networks, confirming the connectivity within the molecule, while NOESY shows through-space interactions between protons, which is critical for establishing the stereochemical relationships between different parts of the molecule. google.com

The structure of 1-azabicyclo[4.2.0]octane has been evaluated using NMR spectroscopy, revealing that the six-membered ring adopts a chair conformation with the four-membered ring in an N-axial and C-6-equatorial position. researchgate.net This conformation restricts ring and nitrogen inversion, leading to two chiral centers at the nitrogen atom and C-6. researchgate.net The polymer chain of poly(1-azabicyclo[4.2.0]octane) is preferably arranged in the biequatorial position of the six-membered ring. researchgate.net

X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of crystalline compounds. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous three-dimensional model of the molecule in the solid state. For this compound derivatives, X-ray diffraction studies can confirm the cis-fusion of the two rings and the specific configuration at the chiral centers. ethz.ch

For example, the molecular structure of 4-chlorobenzyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate has been determined by what is likely X-ray crystallography, confirming the (1R,6R) configuration. google.com Similarly, crystallographic data for related azabicyclic systems can provide insights. For instance, the crystal structure of cis-7-azabicyclo[4.2.0]octan-8-one reveals that the rigid cyclohexane ring can adopt either a flexible boat (77%) or a flexible half-chair (23%) conformation due to the strain of the quasi-planar β-lactam moiety. researchgate.net This compound is isostructural with its homolog, cis-6-azabicyclo[3.2.0]heptan-7-one. smolecule.com

The strain in the bicyclo[4.2.0] system, arising from the fused four-membered β-lactam ring and the cyclohexane moiety, is a key feature revealed by X-ray crystallography. smolecule.com The β-lactam's near-planar geometry forces bond angle compression, contributing to ring strain. smolecule.com

Compound Crystal System Space Group Key Conformational Features
cis-7-Azabicyclo[4.2.0]octan-8-oneMonoclinicP2₁/cCyclohexane ring in boat (77%) or half-chair (23%) conformation. researchgate.net
4-chlorobenzyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylateNot specifiedNot specifiedConfirmed (1R,6R) stereochemistry. google.com

Influence of Substituents on Stereoselectivity and Conformation

The nature and position of substituents on the 7-azabicyclo[4.2.0]octane ring system can significantly influence both the stereoselectivity of its synthesis and the conformational preferences of the final molecule. Substituents can exert steric and electronic effects that direct the outcome of chemical reactions and stabilize or destabilize certain conformations.

The introduction of substituents at various positions can affect the conformation of the bicyclic system. For example, in cis-7-azabicyclo[4.2.0]octan-8-one, the strain of the β-lactam moiety forces the cyclohexane ring into a flexible boat or half-chair conformation. researchgate.net The presence of other substituents could further influence the equilibrium between these conformations. In a related system, the introduction of a double bond, changes in stereoisomers, and the replacement of a simple alicyclic ring with a bicyclic one have been used to study the robustness of hydrogen bond patterns. researchgate.net

In the synthesis of related bicyclic β-lactams, the stereocontrol observed with certain substituents has been interpreted in terms of electrophilic attack on a folded conformation of a triene precursor, leading to a trans-fused bicyclic product. researchgate.net While this example pertains to a different bicyclic system, it highlights the general principle of how substituents can direct the stereochemical outcome of a reaction.

Compound/System Substituent Effect Outcome
cis-7-Azabicyclo[4.2.0]octan-8-oneβ-lactam moietyForces cyclohexane ring into boat or half-chair conformation. researchgate.net
anti-9-substituted cis-bicyclo[6.1.0]nonatriene derivativesanti-9-substituentImpressive stereocontrol in cycloaddition to form trans-fused β-lactams. researchgate.net

Reactivity and Reaction Mechanisms of 1r,6r 7 Azabicyclo 4.2.0 Octane Derivatives

Reactions at the Nitrogen Atom of the 7-Azabicyclo[4.2.0]octane Core

The reactivity of the 7-azabicyclo[4.2.0]octane core is significantly influenced by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties.

Nucleophilicity and Basicity Studies

The nitrogen atom in the 7-azabicyclo[4.2.0]octane skeleton is a secondary amine, and its lone pair is readily available for reaction. The basicity of the nitrogen allows it to form hydrogen bonds and interact with various biological targets like enzymes and receptors. While specific pKa values for the parent compound are not extensively documented, its behavior is characteristic of a nucleophilic amine.

The nucleophilicity of bicyclic amines is often enhanced compared to their acyclic counterparts. In a bicyclic structure like 7-azabicyclo[4.2.0]octane, the alkyl groups are "tied back," which can reduce steric hindrance around the nitrogen atom and facilitate its attack on electrophilic centers. masterorganicchemistry.com For instance, the nucleophilicity of quinuclidine, a related bicyclic amine, is comparable to that of the highly nucleophilic azide (B81097) ion. masterorganicchemistry.com This inherent reactivity makes the nitrogen atom a primary site for synthetic modification. Computational studies on other bicyclic amines, such as Bicyclo[1.1.1]pentane-amine (BCP-amine), have shown that a combination of low steric hindrance and high intrinsic nucleophilicity contributes to exceptional reactivity in condensation reactions. nih.gov

Reactions with Electrophiles

The nucleophilic nitrogen readily reacts with a variety of electrophiles. Standard substitution reactions occur with reagents such as alkyl halides and acyl chlorides under acidic or basic conditions, allowing for the introduction of diverse functional groups at the N-7 position.

A notable reaction is the initiation of cationic ring-opening polymerization. In this process, an alkylating agent, such as an alkyl halide or triflate, acts as an initiator, attacking the nitrogen atom. This forms a highly reactive quaternary azoniabicyclo[4.2.0]octane cation. This electrophilic intermediate then becomes susceptible to nucleophilic attack, which can lead to polymerization. researchgate.net The rate of this initiation step has been studied with various alkylating agents, and their reactivity was found to decrease as the nucleophilicity of the resulting anion increased (CF₃SO₃⁻ > I⁻ > Br⁻ > Cl⁻). researchgate.net

Table 1: Representative Reactions of the Nitrogen Atom with Electrophiles
Electrophile TypeSpecific Reagent ExampleProduct TypeSignificanceReference
Alkyl HalideMethyl Iodide (CH₃I)N-Alkylated Quaternary SaltFunctionalization, Activation for Ring-Opening researchgate.net
Acyl ChlorideAcetyl Chloride (CH₃COCl)N-Acylated Derivative (Amide)Synthesis of Amide Derivatives
Alkyl TriflateEthyl Triflate (EtOTf)N-Alkylated Quaternary SaltInitiation of Cationic Polymerization researchgate.net

Ring-Opening Reactions of the Fused Azetidine (B1206935) Moiety

The four-membered azetidine ring within the bicyclo[4.2.0]octane framework is strained and can undergo ring-opening reactions under various conditions, providing a pathway to synthetically useful acyclic or larger ring structures.

Nucleophilic Ring-Opening Pathways

While azetidines are generally more stable than their three-membered aziridine (B145994) counterparts, the ring strain can be released through nucleophilic attack. researchgate.net These reactions often require activation of the nitrogen atom, for example, by protonation with a Lewis acid or by conversion into a quaternary ammonium (B1175870) salt, as seen in cationic polymerization. researchgate.netresearchgate.net

In the case of cationic polymerization, the quaternized bicyclic system is attacked by another monomer acting as a nucleophile. researchgate.net This attack leads to the cleavage of one of the C-N bonds of the azetidine ring, propagating the polymer chain.

Ring-opening can also be achieved under standard acidic or basic conditions, particularly when the ring is further activated by substituents. For example, research on 8-cyano-2-azabicyclo[4.2.0]octane derivatives has shown that the cyclobutane (B1203170) ring can be opened to yield either a 1,4,5,6-tetrahydropyridylpropionitrile or a piperidine-2-ol, depending on the conditions employed.

Thermal and Photochemical Ring-Opening Mechanisms

The ring-opening of the azetidine moiety can also be induced by thermal or photochemical energy, proceeding through pericyclic reaction mechanisms. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

Thermal Ring-Opening: The thermal ring-opening of a cyclobutene, and by analogy the fused azetidine ring, is a 4π-electron electrocyclic reaction. According to the Woodward-Hoffmann rules, this process is predicted to occur via a conrotatory mechanism, where the substituents at the breaking bond rotate in the same direction (both clockwise or both counter-clockwise). rsc.org This stereospecific pathway leads to the formation of a conjugated aza-diene system. nih.gov Studies on related azetinones (unsaturated azetidine derivatives) have shown they undergo electrocyclic ring-opening to form reactive intermediates like vinyl isocyanates. cdnsciencepub.com

Photochemical Ring-Opening: In contrast, photochemical electrocyclic ring-opening of a 4π-electron system proceeds through a disrotatory mechanism, where the substituents rotate in opposite directions. The reverse reaction, a photochemical [2+2] cycloaddition, is a common method for synthesizing azetidine and cyclobutane rings. thieme-connect.comacs.org This involves the excitation of an alkene to its first excited state, followed by cycloaddition to an imine, which proceeds through a stereocontrolled mechanism. thieme-connect.comnottingham.ac.uk

Table 2: Mechanisms of Azetidine Ring-Opening
ConditionMechanismStereochemical OutcomeTypical ProductReference
Thermal4π Electrocyclic ReactionConrotatoryAza-diene rsc.orgnih.gov
Photochemical4π Electrocyclic ReactionDisrotatoryAza-diene thieme-connect.comnottingham.ac.uk
Acid/Base/NucleophileNucleophilic AttackDepends on Substrate/ReagentSubstituted Amines (e.g., Piperidines) researchgate.net

Rearrangement Reactions Involving the Bicyclic Skeleton

The strain within the 7-azabicyclo[4.2.0]octane skeleton can serve as a driving force for rearrangement reactions that lead to thermodynamically more stable bicyclic systems. A key example is the conversion of 7-azabicyclo[4.2.0]octene derivatives into the 6-azabicyclo[3.2.1]octene framework.

This rearrangement is driven by the relief of the inherent strain of the fused four-membered ring. The reaction can be promoted by either thermal or acidic conditions. Mechanistic studies suggest that for derivatives with a sulfonamide at the nitrogen, the rearrangement is facilitated by neighboring-group participation of the sulfonamide nitrogen, which acts as an electron donor in a acs.orguni-muenchen.de-sigmatropic shift.

In a related transformation, β-lactam diols fused to a six-membered ring have been shown to undergo a semipinacol rearrangement. This reaction proceeds via exclusive N-acyl group migration to furnish keto-bridged bicyclic amides, specifically forming the 7,8-dioxo-6-azabicyclo[3.2.1]octane ring system. scispace.com

Reactivity of Exocyclic Functional Groups on the Azabicyclo[4.2.0]octane Scaffold

The versatility of the 7-azabicyclo[4.2.0]octane framework is significantly enhanced by the chemical transformations of functional groups attached to the core structure. These exocyclic groups serve as handles for molecular diversification, allowing for the introduction of a wide array of substituents to modulate biological activity and physicochemical properties.

The reactivity of these derivatives is largely governed by the standard chemical behavior of their respective functional groups, although the stereoelectronics of the rigid bicyclic system can sometimes influence reaction outcomes. Common functional groups appended to the scaffold include amines, carboxylic acids, ketones, and hydroxyl groups. smolecule.comsmolecule.com For instance, an exocyclic amino group can readily participate in nucleophilic substitution or acylation reactions, while a carboxylic acid moiety can be converted to esters, amides, or undergo decarboxylation. smolecule.com

Systematic studies have been conducted to explore the scope of these functional group interconversions. A unified lead-oriented synthesis approach has demonstrated several key transformations on related diazabicyclo[4.2.0]octane scaffolds, which are applicable to the broader class of azabicyclo[4.2.0]octane derivatives. whiterose.ac.uk These manipulations are critical for building molecular complexity and for creating libraries of compounds for biological screening.

Below is a table summarizing common exocyclic functional group manipulations on the azabicyclo[4.2.0]octane scaffold and its close analogs. whiterose.ac.uk

Entry Functional Group Decoration Synthetic Transformation Description
1AcidAmide couplingR¹ = H, alkyl, aryl
2AldehydeReductive aminationR¹ = H, alkyl, aryl
3AmideAlkylation
4AmideArylation

This table illustrates common synthetic transformations applied to functional groups on azabicyclo[4.2.0]octane-related scaffolds, enabling the synthesis of diverse derivatives. whiterose.ac.uk

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies provide profound insights into the reaction pathways of (1R,6R)-7-azabicyclo[4.2.0]octane derivatives. These investigations are essential for optimizing reaction conditions, controlling product selectivity, and designing novel transformations.

The outcome of reactions involving azabicyclo[4.2.0]octane derivatives can often be directed by choosing specific reaction conditions, a principle known as kinetic versus thermodynamic control. libretexts.org The kinetic product is the one that is formed fastest, often at lower temperatures, as it proceeds through the transition state with the lowest activation energy. libretexts.org In contrast, the thermodynamic product is the most stable product and is favored at higher temperatures, where the reaction is reversible, allowing equilibrium to be established. libretexts.org

In the context of synthesizing β-lactam structures related to the azabicyclo[4.2.0]octane core, kinetic control is frequently exploited to achieve desired stereoselectivity. For example, in the synthesis of cepham (B1241629) analogs, which feature a 5-thia-1-azabicyclo[4.2.0]octane skeleton, high stereoselectivity can be induced in coupling reactions under kinetic control. acs.org The coordinating ability of a metal counterion can play a key role in controlling the stereochemical outcome, favoring the formation of specific isomers. acs.org

Enzymatic processes for the synthesis of β-lactams are also often designed to operate under kinetic control. google.com By carefully selecting parameters such as pH, temperature (e.g., 0-30°C), and substrate concentrations, enzymes like penicillin amidase can be used to couple a 7-amino group on a bicyclic nucleus with an activated carboxylic acid derivative, favoring the desired product before equilibrium or side reactions can occur. google.com Computational studies, such as those using Density Functional Theory (DFT), have been employed to verify and rationalize the principles of kinetic versus thermodynamic control in reactions that form bicyclo[4.2.0]octadiene intermediates. researchgate.net

Understanding the structure of transition states and intermediates is fundamental to explaining the stereochemical and regiochemical outcomes of reactions involving the 7-azabicyclo[4.2.0]octane scaffold. Various experimental and computational techniques are used to probe these transient species.

The construction of the bicyclic framework itself often proceeds through well-defined intermediates. For instance, photochemical [2+2] cycloaddition reactions used to build the scaffold can generate trans-8-cyano-cis-2-azabicyclo[4.2.0]octane intermediates. smolecule.com The stereochemistry of these intermediates dictates the final configuration of the product.

In rearrangement reactions, the participation of neighboring groups can stabilize specific transition states. The thermal rearrangement of 7-azabicyclo[4.2.0]oct-3-ene to 6-azabicyclo[3.2.1]oct-2-ene is influenced by neighboring-group participation from a sulfonamide nitrogen, which proceeds through a tesisenred.net-sigmatropic shift. Kinetic studies and computational modeling of this transformation help to map the energy landscape and characterize the transition state. For certain organocatalytic reactions, metal-free Zimmerman-Traxler-type transition states, featuring tricyclic hydrogen-bonded networks, have been proposed to explain the observed stereoselectivity. tesisenred.net

X-ray crystallography of stable analogs and products provides valuable data on the preferred conformations of the bicyclic system. Studies on related pyrrolizidinone structures have identified constrained dihedral angles consistent with a type II' β-turn conformation, which can be considered a model for the geometry of intermediates or transition states in certain reactions. acs.org The inherent ring strain of the [4.2.0] system, estimated to be around 25–30 kcal/mol, is a critical factor influencing reactivity and the stability of intermediates, particularly in ring-opening reactions.

Computational Chemistry and Theoretical Investigations of 7 Azabicyclo 4.2.0 Octane

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a widely used method for studying bicyclo[4.2.0]octane systems due to its favorable balance between computational cost and accuracy. DFT methods, such as those employing the B3LYP functional with a 6-311G+(d,p) basis set, have been successfully used to optimize the geometries and calculate the relative energies and stability of various isomers within the C8H13+ system, which includes the bicyclo[4.2.0]octane framework. orientjchem.orgresearchgate.net These calculations are crucial for understanding the potential energy surface and identifying the most stable isomeric forms. orientjchem.org For instance, DFT can be used to model transition states and activation energies in ring-opening reactions of related bicyclic systems. Furthermore, DFT calculations have been instrumental in analyzing the factors that control reactivity and selectivity in reactions involving the bicyclo[4.2.0]octane scaffold, such as Diels-Alder reactions. researchgate.net

For more accurate and high-level investigations, ab initio and post-Hartree-Fock methods are employed. Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data. scribd.com The Hartree-Fock (HF) method is the simplest ab initio approach, but it approximates the electron-electron repulsion by considering only its average effect. wikipedia.orgscribd.com

Post-Hartree-Fock methods build upon the HF calculation to more accurately account for electron correlation, which is crucial for describing phenomena like bond breaking and for obtaining more precise energetic information. scribd.com These methods, while computationally more demanding, provide a higher level of theory and are essential for validating results from less computationally expensive methods like DFT. pku.edu.cnyoutube.com They are particularly important for studying systems where electron correlation plays a significant role in determining the structure and reactivity. wikipedia.org

Conformational Analysis and Energy Landscapes through Computational Methods

The bicyclo[4.2.0]octane framework can adopt various conformations, and computational methods are essential for mapping the complex energy landscape associated with these different spatial arrangements. The fusion of a six-membered and a four-membered ring introduces significant ring strain, which in turn influences the molecule's geometry and reactivity. smolecule.com For the related 7-azabicyclo[4.2.0]octan-8-one, the cyclohexane (B81311) ring can exist in either a flexible boat or a flexible half-chair conformation due to the strain from the fused β-lactam ring. researchgate.net In the case of 1-azabicyclo[4.2.0]octane, the six-membered ring adopts a chair conformation with the four-membered ring in an N-axial and C-6-equatorial position, which restricts ring and nitrogen inversion. researchgate.net Computational analysis helps in identifying the most stable conformers and the energy barriers between them, providing a detailed picture of the molecule's conformational preferences.

Molecular Dynamics Simulations of Azabicyclo[4.2.0]octane Conformers

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of azabicyclo[4.2.0]octane conformers over time. By solving Newton's equations of motion, MD simulations can model how the molecule moves and changes its shape at finite temperatures. These simulations are particularly useful for exploring the conformational space and understanding the transitions between different conformers. For instance, MD simulations using force fields like AMBER or CHARMM can be employed to model the puckering amplitudes of the rings. This provides insights into the flexibility of the bicyclic system and how it might interact with its environment, which is crucial for understanding its biological activity and function.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For example, calculated Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can aid in the structural elucidation of (1R,6R)-7-Azabicyclo[4.2.0]octane and its derivatives. Discrepancies between computed and experimental spectroscopic data can often be resolved by considering factors such as solvent effects and the presence of different conformers. The ability to accurately predict these parameters is a powerful tool for confirming the identity and structure of synthesized compounds.

Computational Studies on Reaction Mechanisms, Activation Barriers, and Kinetic Isotope Effects

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions involving the 7-azabicyclo[4.2.0]octane scaffold. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation barriers that govern the reaction rates. researchgate.net For example, DFT calculations have been used to study the interconversions of isomers in the C8H13+ system, locating transition states and determining activation energies for the mechanistic pathways. orientjchem.orgresearchgate.net

Kinetic Isotope Effect (KIE) studies, both experimental and computational, provide a sensitive probe of transition state geometry. wayne.edu The thermal isomerization of bicyclo[4.2.0]oct-7-ene to 1,3-cyclooctadiene (B162279) has been investigated using deuterium (B1214612) KIEs. nih.gov The small observed KIEs ruled out mechanisms involving a rate-determining researchgate.net hydrogen shift and supported a direct disrotatory ring-opening route. nih.gov High-level computational studies have further clarified this mechanism, showing a preference for a conrotatory ring opening followed by double-bond isomerization, with computed KIEs in good agreement with experimental values. researchgate.net Such studies highlight the synergy between computational and experimental approaches in unraveling complex reaction mechanisms.

Retrosynthetic Analysis via Computational Prediction for Azabicyclo[4.2.0]octane Compounds

The Transformer model, originally developed for natural language processing, has shown exceptional performance in chemistry for both forward reaction prediction and retrosynthesis. medium.commdpi.comnih.gov These models use attention mechanisms to weigh the importance of different parts of a molecule, allowing them to learn intricate chemical transformations without explicit, hand-coded rules. medium.com However, their application to complex, non-aromatic heterocyclic systems like azabicyclo[4.2.0]octane compounds is not without challenges.

A significant issue is the accurate identification of complex ring structures and stereochemistry. For instance, studies have shown that a standard Transformer model can misidentify related bicyclic scaffolds. In one case, a target containing a (1S)-8-azabicyclo[3.2.1]octane moiety was incorrectly predicted to arise from a (6R)-2-azabicyclo[4.2.0]octane precursor, demonstrating the model's difficulty in correctly processing the intricate topology of such ring systems. mdpi.com

To address these limitations, researchers have developed enhanced computational strategies. One promising approach is the use of transfer learning, where a model is pre-trained on a massive dataset of general reactions before being fine-tuned on a smaller, more specific dataset. mdpi.com This method has been shown to significantly improve prediction accuracy, especially for underrepresented reaction types or complex molecular architectures. mdpi.com Models incorporating transfer learning have demonstrated a superior ability to correctly predict the structure of starting materials for challenging non-aromatic heterocycles, overcoming the errors made by baseline Transformer models. mdpi.com

The table below summarizes a comparison between a baseline Transformer model and one enhanced with transfer learning for retrosynthetic prediction on challenging heterocycles. mdpi.com

Model TypeTop-1 AccuracyTop-20 AccuracyNotable Improvements
Baseline Transformer LowerModerateProne to errors in ring structure and stereochemistry identification. mdpi.com
Transformer with Transfer Learning 60.7%88.9%Significantly better at correctly identifying complex bicyclic and chiral structures. mdpi.com

Another specialized computational tool, known as "Ring Breaker," has been developed specifically to address the challenge of predicting ring-forming reactions in a retrosynthetic sense. acs.org Standard models can often get "stuck" when faced with a complex bicyclic core, failing to propose a valid disconnection. The "Ring Breaker" model is trained specifically on ring-forming reactions, allowing it to supplement general retrosynthesis models by providing plausible pathways to construct novel ring systems. acs.org

Furthermore, quantum chemistry-aided retrosynthetic analysis (QCaRA) offers a fundamentally different approach. researchgate.netchemrxiv.org Instead of relying on learned patterns from existing reaction data, QCaRA uses quantum mechanical calculations to explore reaction pathways from a product back to potential reactants. researchgate.net This method can uncover entirely novel synthetic routes that are not present in existing databases by evaluating the energetics of potential reaction steps. chemrxiv.org

The table below outlines the different computational approaches and the specific challenges they address in the retrosynthesis of azabicyclo[4.2.0]octane and related compounds.

Computational ApproachKey FeatureAddressed Challenge
Transformer Models Template-free, attention-based sequence-to-sequence prediction. medium.comAutomates the prediction of disconnections without predefined rules. chemrxiv.org
Transfer Learning Fine-tuning a pre-trained model on a smaller, specialized dataset. mdpi.comImproves accuracy for complex and underrepresented structures like bicyclic amines. mdpi.com
"Ring Breaker" Models Specialized training on ring-forming reactions. acs.orgOvercomes failures in predicting disconnections for complex ring systems. acs.org
Quantum Chemistry-Aided Retrosynthetic Analysis (QCaRA) Uses quantum calculations to find energetically feasible reaction paths. researchgate.netEnables the discovery of novel synthetic routes not found in existing data. chemrxiv.org

Applications of 1r,6r 7 Azabicyclo 4.2.0 Octane Scaffolds in Advanced Organic Synthesis

Design and Synthesis of Conformationally Restricted Analogues

A key application of the 7-azabicyclo[4.2.0]octane framework lies in its ability to introduce conformational rigidity into larger molecules. This is particularly valuable in medicinal chemistry, where controlling the three-dimensional shape of a molecule is crucial for its interaction with biological targets.

The introduction of rigidity into bioactive peptides is a proven method for studying the conformational requirements for biological activity. nih.gov One of the most effective ways to limit a peptide's flexibility is by incorporating conformationally restricted amino acids. nih.gov The 7-azabicyclo[4.2.0]octane core can be elaborated to form bicyclic analogues of the amino acid proline. For instance, (1R,6R)-7-azabicyclo[4.2.0]octane-2-carboxylate represents a constrained proline analogue. core.ac.uk

Proline's unique cyclic structure already imparts significant constraints on the peptide backbone. By fusing another ring to the proline (pyrrolidine) ring, as in the 7-azabicyclo[4.2.0]octane system, the number of available conformations is drastically reduced. This "bridging" of the pyrrolidine (B122466) ring strongly influences the properties of the parent amino acid. nih.gov The bicyclic framework locks the puckering of the five-membered ring and restricts the rotation around the Cα-N bond (the phi, φ, dihedral angle), which is a key determinant of peptide secondary structure. This high degree of rigidity provides a powerful tool for designing peptides with specific, predetermined shapes.

Peptidomimetics are molecules designed to replicate the form and function of natural peptides, often with improved properties such as stability and oral bioavailability. ethernet.edu.et The incorporation of rigid scaffolds like 7-azabicyclo[4.2.0]octane is a cornerstone of peptidomimetic design. ethernet.edu.et When a bicyclic proline analogue derived from this scaffold is inserted into a peptide sequence, it acts as a potent turn-inducer or can stabilize helical or sheet structures.

The defined and rigid geometry of the bicyclic system forces the peptide chain to adopt a specific orientation, effectively "freezing" a bioactive conformation. This is advantageous because it can increase the binding affinity of the peptidomimetic for its target receptor by reducing the entropic penalty associated with the binding of a flexible molecule. Furthermore, the non-natural structure of the bicyclic core can enhance resistance to enzymatic degradation by proteases, prolonging the molecule's therapeutic effect.

Role as Key Intermediates in Total Synthesis

The bicyclo[4.2.0]octane ring system is the core structural motif of several complex natural products. The development of synthetic strategies to construct this scaffold stereoselectively is crucial for the total synthesis of these molecules.

The Kingianins are a family of pentacyclic natural products that exhibit significant binding affinity for the anti-apoptotic protein Bcl-xL, making them interesting targets for cancer research. rsc.orgnih.gov The core of the Kingianins is a bicyclo[4.2.0]octane or bicyclo[4.2.0]octadiene framework. rsc.organu.edu.au Several synthetic strategies have been developed to construct this key intermediate.

Diels-Alder Reaction: One prominent approach involves an intermolecular [4+2] Diels-Alder cycloaddition. For example, a reaction between a highly reactive cyclobutenone (as the dienophile) and a diene can be used to synthesize the bicyclo[4.2.0]octane motif. rsc.org A biomimetic approach based on a radical cation Diels-Alder reaction has also been successfully employed in a 12-step synthesis of Kingianin A. nih.gov

Electrocyclization Cascade: A powerful biomimetic strategy mimics the proposed natural synthesis. This involves a domino 8π-6π electrocyclization cascade starting from a linear tetraene precursor. anu.edu.aunih.gov This cascade first forms the eight-membered ring (cyclooctatriene) via an 8π electrocyclization, which then undergoes a 6π electrocyclization to form the fused bicyclo[4.2.0]octadiene system. anu.edu.au

[2+2] Ketene (B1206846) Cycloaddition: Another strategy utilizes a [2+2] cycloaddition between a ketene and an alkene to establish the bicyclo[4.2.0]octane core, demonstrating the utility of ketene chemistry in accessing these complex scaffolds. researchgate.net

The Kingianins are dimers formed from bicyclo[4.2.0]octadiene monomers. The specific combination of enantiomeric monomers determines the final Kingianin product, as detailed in the table below.

KingianinDienophile MonomerDiene Monomer
Kingianin A Pre-kingianin A (2)Pre-kingianin A (2)
Kingianin B Pre-kingianin A (2)ent-Exo Isomer (ent-3)
Kingianin C Pre-kingianin A (2)Exo Isomer (3)
Kingianin D Pre-kingianin A (2)ent-Pre-kingianin A (ent-2)
Kingianin E Exo Isomer (3)Pre-kingianin A (2)
Kingianin F Exo Isomer (3)Exo Isomer (3)
Data sourced from a total synthesis study of Kingianin A. nih.gov

Once a core scaffold with known biological activity is identified, chemists systematically synthesize analogues to probe how different structural modifications affect that activity. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to drug discovery. The related 3,8-diazabicyclo[4.2.0]octane scaffold serves as an excellent case study for this approach. These compounds are potent agonists for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for analgesics. acs.orgnih.gov

To optimize potency and selectivity, researchers synthesized a library of analogues, modifying various parts of the molecule. nih.gov Quantitative SAR (QSAR) analysis revealed key structural requirements for activity. nih.gov For instance, studies showed that electrostatic interactions are a strong driver of activity. nih.gov The analysis of contour maps from these studies indicated that positive charge is favored near the pyridine (B92270) ring and other specific positions, while negative charge is preferred near the nitrogen at the 8-position. nih.gov This detailed understanding allows for the rational design of new analogues with potentially improved therapeutic profiles, such as enhanced activity for the target α4β2 receptor while reducing activity at the α3β4 subtype, which is associated with side effects. nih.gov

Modification SitePreferred Group for hα4β2 ActivityEffect on hα3β4 Activity
C1, C4, R1 Positions Small groupsReduced activity
C5 Position Hydrogen atomReduced activity
C6 Position Negative charge atomReduced activity
N8 Position Negative charge favorable regionNegative charge favorable region
Data derived from QSAR analysis of 3,8-diazabicyclo[4.2.0]octane derivatives. nih.gov

Development of Novel Building Blocks for Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections (libraries) of structurally diverse small molecules that cover large areas of chemical space. cam.ac.uk These libraries are then screened to discover molecules with novel biological functions. The 7-azabicyclo[4.2.0]octane scaffold is an attractive starting point for DOS because its rigid, three-dimensional structure is underrepresented in typical screening libraries.

The scaffold can be used in a "branching" reaction pathway where different reagents are applied to a common intermediate to produce a wide array of distinct molecular frameworks. cam.ac.uk For example, the azetidinone (β-lactam) portion of the scaffold is a versatile building block. core.ac.uk It can participate in various cycloaddition and ring-expansion reactions. A dihydropyridine, a related heterocyclic system, has been shown to undergo [2+2] cycloadditions, Diels-Alder reactions, and 1,3-dipolar cycloadditions to rapidly generate skeletal diversity, including bridged and fused bicyclic systems. cam.ac.uk By applying similar logic to intermediates derived from 7-azabicyclo[4.2.0]octane, chemists can generate libraries of complex and diverse molecules. This strategy allows for the efficient exploration of molecular shapes, which is critical for finding novel lead compounds for drug discovery. whiterose.ac.uk

Exploration in Material Science through Polymerization (e.g., Polyconidine derivatives from 1-azabicyclo[4.2.0]octane)

The bicyclic monomer this compound, also known as conidine, serves as a valuable precursor in the synthesis of novel polymers with potential applications in material science. The polymerization of this monomer, primarily through a cationic ring-opening mechanism, yields poly(1-azabicyclo[4.2.0]octane), or polyconidine, a polymeric tertiary amine. dergipark.org.tr This process allows for the creation of polymers with unique architectures and functionalities, opening avenues for their use in advanced materials.

The polymerization of 1-azabicyclo[4.2.0]octane is typically initiated by various alkyl halides or other cationic initiators. dergipark.org.tr The reaction proceeds via the cleavage of the strained four-membered azetidine (B1206935) ring, leading to a "living" polymerization system, which allows for good control over the polymer's molecular weight and structure. dergipark.org.trresearchgate.net Researchers have explored both conventional and microwave-assisted synthesis methods for producing polyconidine and its derivatives. dergipark.org.tr Microwave-assisted techniques have been shown to be an efficient method for both the synthesis of the conidine monomer and its subsequent polymerization, offering shorter reaction times. dergipark.org.trtrdizin.gov.tr

The resulting homopolymer, polyconidine, exhibits a glass transition temperature of 8°C and starts to decompose at 320°C. researchgate.net Its structure has been analyzed using NMR spectroscopy, which revealed that the six-membered ring of the monomer unit adopts a chair conformation. researchgate.net As a polybase, polyconidine can be quantitatively titrated with acids. researchgate.net

The true potential in material science lies in the ability to create functionalized polyconidine derivatives. For instance, water-soluble polyampholyte derivatives of polyconidine have been synthesized by reacting the polymer with bromoacetic acid. dergipark.org.tr This modification introduces carboxylic acid groups, rendering the polymer water-soluble and suitable for potential use as a carrier system for biological macromolecules like peptides and proteins. dergipark.org.trresearchgate.net

Furthermore, the "living" nature of the cationic ring-opening polymerization has been exploited to create block copolymers. By using a macroinitiator, such as polystyrene with a bromoacetoxy end group, it is possible to synthesize polystyrene-block-poly(1-azabicyclo[4.2.0]octane) copolymers. trdizin.gov.tr This allows for the combination of properties from different polymer blocks, leading to materials with tailored characteristics.

Another area of exploration is the synthesis of optically active biopolymers. By using chiral tricyclic amino acid esters as acylating agents in the polymerization of conidine, researchers have successfully obtained optically active polymers. researchgate.net This approach opens the door to the development of novel biomaterials with specific chiral properties.

The table below summarizes key findings from various research studies on the polymerization of 1-azabicyclo[4.2.0]octane and its derivatives.

Monomer/PolymerPolymerization MethodKey Findings & PropertiesPotential Applications
1-Azabicyclo[4.2.0]octane (Conidine)Cationic ring-opening polymerizationProduces polyconidine, a polymeric tertiary amine. The polymerization can be a "living" system. dergipark.org.trresearchgate.netPrecursor for functional polymers.
Poly(1-azabicyclo[4.2.0]octane) (Polyconidine)Cationic ring-opening polymerizationGlass transition temperature: 8°C; Decomposition temperature: 320°C. researchgate.netBase for creating functional materials.
Water-soluble Polyconidine DerivativeMicrowave-assisted synthesis with bromoacetic acidIntroduction of carboxy groups leads to water solubility. dergipark.org.trresearchgate.netModel carrier system for biological macromolecules. dergipark.org.trresearchgate.net
Polystyrene-block-poly(1-azabicyclo[4.2.0]octane)Cationic ring-opening polymerization using a macroinitiatorBlock copolymer with combined properties of polystyrene and polyconidine. trdizin.gov.trAdvanced materials with tailored properties.
Optically Active Polyconidine DerivativesCationic ring-opening polymerization with chiral amino acid estersYields optically active biopolymers. researchgate.netDevelopment of novel biomaterials. researchgate.net

Future Directions and Emerging Research Avenues for 1r,6r 7 Azabicyclo 4.2.0 Octane

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly methods for synthesizing (1R,6R)-7-Azabicyclo[4.2.0]octane and its derivatives is a key area of ongoing research. Current strategies often involve multi-step reactions, and researchers are actively exploring catalytic and modern synthetic approaches to improve efficiency and sustainability.

Catalytic Asymmetric Synthesis of Azabicyclo[4.2.0]octanes

The creation of enantiomerically pure azabicyclo[4.2.0]octanes is crucial for their application in medicinal chemistry. Asymmetric catalysis offers a powerful tool to achieve this with high selectivity.

Recent advancements have demonstrated the use of transition-metal catalysts, such as those based on iridium and rhodium, for the asymmetric hydrogenation of prochiral precursors to afford chiral bicyclic amines. diva-portal.org For instance, iridium catalysts bearing N,P-ligands have shown remarkable success in the stereoselective hydrogenation of tetrasubstituted olefins, a key step in accessing complex chiral molecules. diva-portal.org The development of novel chiral ligands is central to improving the enantioselectivity and efficiency of these catalytic systems. Gold-catalyzed reactions are also emerging as a powerful tool for asymmetric synthesis, with triazole-Au (TA-Au) complexes showing promise as chemoselective catalysts. acs.org

Catalyst TypeLigand TypeApplicationReference
IridiumN,P-ligandsAsymmetric hydrogenation of tetrasubstituted olefins diva-portal.org
RhodiumDiphosphineAsymmetric reduction of arenes diva-portal.org
GoldTriazole-Au (TA-Au)Asymmetric synthesis of substituted allenes acs.org

Photoredox and Electrochemical Approaches to Bicyclic Systems

Photoredox and electrochemical methods represent green and sustainable alternatives to traditional synthetic protocols. These techniques utilize light or electricity to drive chemical reactions, often under mild conditions.

Photochemical [2+2] cycloaddition reactions are a direct and efficient way to construct the bicyclo[4.2.0]octane core. acs.orggoogle.com Visible-light-mediated cycloadditions, in particular, are gaining traction due to their milder reaction conditions compared to UV-light-induced transformations. google.com For instance, the use of common photosensitizers can promote the [2+2] cycloaddition of 1,4-dihydropyridines and alkenes to yield 2-azabicyclo[4.2.0]octane derivatives with high efficiency and stereoselectivity. google.com

Photoredox catalysis has also been successfully employed in the synthesis of related β-lactam sulfonamides through an atom transfer radical addition (ATRA) reaction. researchgate.net This highlights the potential of photoredox catalysis for the functionalization of the azabicyclo[4.2.0]octane scaffold. Electrochemical synthesis of cyclic enecarbamates, which are precursors to bicyclic systems, has also been explored, demonstrating the feasibility of electrochemical methods in this area. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Synthetic Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. tuwien.at These computational tools can accelerate the discovery of novel synthetic routes and optimize reaction conditions. arxiv.orgarxiv.org

Computer-aided synthesis planning (CASP) programs are being developed to assist chemists in designing retrosynthetic routes for complex molecules, including those with the azabicyclo[4.2.0]octane framework. tuwien.atunibe.ch These programs leverage large databases of chemical reactions and employ sophisticated algorithms to predict plausible synthetic pathways. mdpi.com For example, transfer learning, an AI approach, has been used to improve the accuracy of retrosynthetic predictions for nonaromatic heterocycles. mdpi.com

Furthermore, AI can be used to predict the feasibility of a synthetic route and even suggest optimal reaction conditions, thereby reducing the number of trial-and-error experiments required. arxiv.orgarxiv.org The integration of AI with automated synthesis platforms holds immense promise for the rapid and efficient production of novel this compound derivatives. arxiv.org

AI/ML ApplicationDescriptionPotential Impact on this compound Synthesis
Retrosynthetic AnalysisAI algorithms predict synthetic precursors for a target molecule. unibe.chmdpi.comFaster design of novel and efficient synthetic routes.
Reaction Condition OptimizationML models predict optimal temperatures, solvents, and catalysts. arxiv.orgarxiv.orgIncreased reaction yields and reduced experimental effort.
Novel Route DiscoveryAI explores vast chemical reaction space to identify unconventional synthetic pathways. chemical.airesearchgate.netDiscovery of innovative and more sustainable synthetic methods.

Exploration of Unique Reactivity Profiles in Constrained Bicyclic Systems

The strained bicyclo[4.2.0]octane framework imparts unique reactivity to the molecule. The inherent ring strain, estimated to be around 25–30 kcal/mol, influences its chemical behavior, particularly in ring-opening reactions.

The presence of the nitrogen atom and other functional groups on the bicyclic scaffold further diversifies its reactivity. smolecule.com For example, the ketone group at position 8 in 7-azabicyclo[4.2.0]octan-8-one facilitates nucleophilic additions, while the nitrogen atom can participate in hydrogen bonding and coordination chemistry. smolecule.com The α,β-unsaturated ketone moiety in derivatives like 7-azabicyclo[4.2.0]oct-3-en-8-one enables conjugate addition reactions.

Future research will likely focus on exploiting this unique reactivity to develop novel transformations and access a wider range of functionalized derivatives. The study of radical cyclization reactions to form the bicyclic system has already shown promise in achieving high diastereoselectivity. acs.org

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for elucidating its structure-activity relationships. Advanced spectroscopic techniques are indispensable for this purpose.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques like COSY and NOESY, provides detailed information about the connectivity and spatial arrangement of atoms. acgpubs.orgresearchgate.net X-ray crystallography offers definitive proof of the solid-state structure and stereochemistry.

Computational methods, such as Density Functional Theory (DFT), can complement experimental data by predicting stable conformations and calculating spectroscopic parameters. The combination of these advanced techniques will continue to be crucial for the detailed characterization of novel this compound derivatives. researchgate.net

Application in Supramolecular Chemistry and Host-Guest Systems

The rigid and well-defined structure of this compound makes it an attractive candidate for applications in supramolecular chemistry. chemistryworld.com This field focuses on the study of non-covalent interactions between molecules to form larger, organized assemblies.

The azabicyclo[4.2.0]octane scaffold can serve as a building block for the construction of molecular hosts capable of selectively binding guest molecules. dntb.gov.ua The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating molecular recognition events. The development of chiral host compounds based on this scaffold could lead to applications in enantioselective recognition and catalysis. acs.org For instance, the cationic polymerization of 1-azabicyclo[4.2.0]octane has been studied for creating polymers that can act as carrier systems for biological macromolecules. researchgate.netresearchgate.net

Theoretical Advancements in Predicting Complex Bicyclic Molecule Behavior

The unique strained ring system of this compound presents significant challenges for experimental characterization of its dynamic behavior, conformational landscape, and reactivity. Consequently, theoretical and computational chemistry has become an indispensable tool for gaining predictive insights. acs.org Recent advancements in computational methodologies are paving the way for a more profound understanding of complex bicyclic molecules, enabling the prediction of their properties with increasing accuracy and efficiency. numberanalytics.comacs.org

At the forefront of these advancements is the application of Density Functional Theory (DFT), which is widely used to investigate the electronic structure, stability, and spectroscopic properties of complex molecules, including bicyclic systems. frontiersin.orgsemanticscholar.org DFT calculations allow researchers to model reaction mechanisms and predict the energetic favorability of different pathways. scispace.com For instance, computational models have been successfully used to explain the decomposition mechanism of related 5-amino-1,2,3-triazolines, providing insights that would be difficult to obtain through experimental means alone. scispace.com Similarly, DFT has been employed to calculate the relative strain energy and predict the central angles of complex azafenestranes, which, like azabicyclooctanes, are molecules of significant theoretical interest due to their distorted geometries. nih.gov

To handle the conformational complexity inherent in flexible bicyclic systems, more advanced techniques such as Replica Exchange Molecular Dynamics (REMD) are being utilized. nih.gov REMD is an enhanced sampling method that can overcome the limitations of conventional molecular dynamics simulations, which often get trapped in local energy minima. nih.gov By simulating multiple replicas of the system at different temperatures, REMD allows for a more thorough exploration of the conformational space, providing a more accurate representation of the molecule's energy landscape and behavior at room temperature. nih.gov

The development of new computational models and workflows is also a key area of progress. Researchers are creating new approaches that combine the accuracy of high-level wave function methods with the efficiency of DFT, making precise calculations more accessible. acs.org These methods aim for "chemical accuracy," which is crucial for reliably predicting properties like rotational constants, essential for identifying molecules in spectroscopic studies. acs.org The goal is to achieve an accuracy of around 0.1% for rotational constants, which requires predicting bond lengths to within 0.001 Å and valence angles to within 0.1°. acs.org

Machine learning is another emerging frontier in this field. numberanalytics.com Machine learning-driven force fields, such as artificial-neural-network (ANN) potentials, can capture complex molecular interactions with a level of detail that traditional force fields cannot match. acs.org Furthermore, transfer learning strategies are being applied to improve the accuracy of retrosynthetic prediction models, which have historically struggled with correctly identifying complex ring structures like azabicyclo[4.2.0]octane. mdpi.com

These theoretical advancements are not only crucial for fundamental understanding but also for practical applications. By predicting properties such as nucleophilicity, electrophilicity, and reactivity, computational models can guide the synthesis of new derivatives and help in designing molecules with specific functions. mdpi.com For example, conceptual DFT indices are used to predict the nucleophilic behavior of complex organic molecules, which is vital for understanding their reaction kinetics. mdpi.com

Table 1: Computational Models for Predicting Bicyclic Molecule Behavior

Computational Model Application Predicted Properties Reference
Density Functional Theory (DFT) Electronic structure calculation, reaction mechanism analysis, property prediction. Heats of formation, detonation properties, impact sensitivity, strain energy, molecular geometries. frontiersin.orgsemanticscholar.orgnih.gov
Replica Exchange Molecular Dynamics (REMD) Enhanced conformational sampling of flexible molecules. Conformational structures, energy landscapes, thermodynamic properties. nih.gov
Ab Initio Molecular Dynamics (AIMD) Simulation of chemical processes at high temperatures. Thermal decomposition mechanisms. semanticscholar.org
Machine Learning (ML) & Transfer Learning Refinement of force-field parameters, retrosynthetic analysis. Improved prediction accuracy for chemical reactions and structures. acs.orgmdpi.com
Conceptual DFT Indices Reactivity prediction. Nucleophilicity, electrophilicity, chemical potential. mdpi.com

Table 2: Predicted Properties of Complex Bicyclic Molecules Using Theoretical Methods

Predicted Property Method(s) Relevance to this compound Reference
Molecular Geometry & Conformation DFT, REMD, X-ray Crystallography Analysis Understanding the 3D structure, ring pucker, and substituent orientations. nih.govnih.gov
Strain Energy DFT Calculations Quantifying the inherent instability of the fused ring system. nih.gov
Spectroscopic Constants (e.g., Rotational) High-accuracy DFT-based models Aiding in the experimental detection and characterization of the molecule. acs.org
Reaction Energetics & Pathways DFT, IRC Analysis Predicting reactivity, stability, and potential rearrangement mechanisms. scispace.com
Intermolecular Interactions DFT (e.g., with RDG analysis) Understanding aggregation behavior and interactions with other molecules. semanticscholar.org
Nucleophilicity/Electrophilicity Conceptual DFT Predicting how the molecule will behave in chemical reactions as a nucleophile or electrophile. mdpi.com

Q & A

Q. What are the common synthetic routes for (1R,6R)-7-Azabicyclo[4.2.0]octane, and what catalysts are typically employed?

The synthesis often involves cyclization of precursors using transition metal catalysts or bases. For example, cyclization under controlled temperatures (e.g., 60–80°C) with catalysts like palladium or nickel complexes enhances stereochemical control. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used to stabilize intermediates. Post-reaction purification via column chromatography ensures high purity .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for determining spatial proximity of protons in the bicyclic system. X-ray crystallography provides definitive stereochemical assignment, while circular dichroism (CD) can confirm enantiomeric purity in chiral environments .

Q. What role does the bicyclic structure play in the compound’s reactivity in organic synthesis?

The bicyclo[4.2.0] framework introduces ring strain, enhancing susceptibility to ring-opening reactions. The nitrogen atom at position 7 acts as a nucleophilic site, enabling functionalization via alkylation or acylation. This structure also stabilizes transition states in [2+2] or [4+2] cycloadditions .

Q. What purification methods ensure high enantiomeric excess for this compound?

Chiral stationary phase chromatography (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)) resolves stereoisomers. Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) improves enantiomeric purity, while fractional distillation is effective for volatile derivatives .

Q. How is this compound applied in medicinal chemistry research?

It serves as a scaffold for β-lactamase inhibitors and neurotransmitter analogs. Derivatives have shown activity as muscarinic receptor modulators and enzyme inhibitors (e.g., acetylcholinesterase), validated via in vitro binding assays .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields during synthesis under varying conditions?

Systematic Design of Experiments (DoE) evaluates variables like catalyst loading, solvent polarity, and temperature gradients. Kinetic profiling (e.g., via in-situ IR spectroscopy) identifies rate-limiting steps, while impurity analysis via LC-MS pinpoints side reactions .

Q. What strategies differentiate (1R,6R) stereoisomers from other azabicyclo derivatives in complex mixtures?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers. Computational modeling (DFT or molecular docking) predicts chromatographic retention times, while X-ray crystallography provides absolute configuration validation .

Q. How do substituents on the azabicyclo ring influence participation in multicomponent reactions?

Electron-withdrawing groups (e.g., nitro or carbonyl) at position 3 increase electrophilicity, facilitating Ugi or Passerini reactions. Steric hindrance from bulky substituents (e.g., tert-butyl) directs regioselectivity in [3+2] cycloadditions, validated by comparative kinetic studies .

Q. What computational methods predict the biological activity of derivatives?

Molecular docking (AutoDock Vina) screens interactions with target proteins (e.g., acetylcholinesterase). Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states for enzyme inhibition. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with IC50 values .

Q. How are ring-opening reactions of this compound studied under acidic/basic conditions?

Kinetic isotope effects (KIEs) using deuterated solvents reveal protonation mechanisms. Trapping intermediates with trimethylsilyl chloride or methyl triflate stabilizes carbocationic species for NMR analysis. Computational studies (e.g., Gaussian) map reaction pathways and transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.